tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a methylamino group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-[2-(amino)-2-oxoethyl]azetidine-1-carboxylate
- tert-butyl (2R)-2-[2-(ethylamino)-2-oxoethyl]azetidine-1-carboxylate
Uniqueness
- tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in drug design and organic synthesis.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
DSYOYFIIGOKBQV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)NC |
Origin of Product |
United States |
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